3-[(5-フルオロピリミジン-2-イル)オキシ]-1-アザビシクロ[2.2.2]オクタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[222]octane is a bicyclic compound that features a fluoropyrimidine moiety attached to an azabicyclo[222]octane structure
科学的研究の応用
3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the following steps:
Formation of the Fluoropyrimidine Moiety: The fluoropyrimidine component can be synthesized through various methods, including the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The fluoropyrimidine is then coupled with an azabicyclo[2.2.2]octane precursor. This step often involves the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo[2.2.2]octane moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluoropyrimidine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives of the azabicyclo[2.2.2]octane moiety.
Reduction: Reduced derivatives of the fluoropyrimidine moiety.
Substitution: Substituted pyrimidine derivatives.
作用機序
The mechanism of action of 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The azabicyclo[2.2.2]octane structure may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
3-[(5-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-[(5-Chloropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
生物活性
3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and analgesic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is C11H12FN3O, with a molecular weight of approximately 219.23 g/mol. The structure features a bicyclic framework which is significant for its biological interactions.
The compound's mechanism of action is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. It has been shown to inhibit certain kinases and modulate receptor activity, which can lead to altered cellular proliferation and apoptosis in cancer cells.
Antitumor Activity
Research has indicated that 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane exhibits significant antitumor properties. In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including those derived from lung and breast cancers.
Table 1: Antitumor Activity of 3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 5.4 | |
MCF7 (Breast Cancer) | 4.8 | |
HeLa (Cervical Cancer) | 6.9 |
Analgesic Activity
In addition to its antitumor effects, this compound has shown promising analgesic properties. It acts on the central nervous system by modulating pain pathways, which may provide a basis for developing new analgesics.
Table 2: Analgesic Activity Data
Pharmacokinetics
A pharmacokinetic study highlighted the bioavailability and metabolic profile of the compound when administered orally versus intravenously. The results indicated that the compound has a relatively low oral bioavailability (approximately 6.2%) compared to intravenous administration, suggesting potential challenges in drug formulation for oral delivery.
Table 3: Pharmacokinetic Parameters
Administration Route | Cmax (ng/ml) | AUC (ng·min/ml/mg) | Bioavailability (%) |
---|---|---|---|
Oral | 1710 ± 503 | 3561 ± 670 | 6.2 |
Intravenous | - | - | 100 |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study involving various human cancer cell lines demonstrated significant tumor growth inhibition when treated with different concentrations of the compound.
- Analgesic Efficacy in Animal Models : In vivo studies using rodent models showed that the compound effectively reduced pain responses comparable to standard analgesics.
特性
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-5-13-11(14-6-9)16-10-7-15-3-1-8(10)2-4-15/h5-6,8,10H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRMSJHOAGMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。